- Preparation of (heterocyclylcarbonyl)aspartic acid derivatives as caspase inhibitors, World Intellectual Property Organization, , ,
Cas no 932-95-6 (2,5-Thiophenedicarboxaldehyde)
2,5-Thiophenedicarboxaldehyde structure
Product Name:2,5-Thiophenedicarboxaldehyde
CAS 번호:932-95-6
MF:C6H4O2S
메가와트:140.159760475159
MDL:MFCD00216592
CID:40316
PubChem ID:24866898
Update Time:2024-10-26
2,5-Thiophenedicarboxaldehyde 화학적 및 물리적 성질
이름 및 식별자
-
- Thiophene-2,5-dicarbaldehyde
- 2,5-Thiophenedicarboxaldehyde
- 2,5-diformylthiophene
- Thiophene-2,5-dicarboxaldehyde
- 2,5-Thienodicarboxaldehyde
- 2,5-Thiophenedial
- 2,5-Thiophenedicarbaldehyde
- Thiophene-2,5-dialdehyde
- OTMRXENQDSQACG-UHFFFAOYSA-N
- 2,5-Diformylthiophen
- BIDD:GT0835
- 2,5-thiophene dicarboxaldehyde
- BCP27894
- 3546AF
- STL324623
- SBB000080
- FCH1114698
- 2,5-THIOPHENENEDICARBOXALDEHYDE
- OR
- A844510
- SCHEMBL178830
- EN300-624191
- FT-0600251
- 932-95-6
- AM20080613
- AS-38473
- 2,5-Thiophenedicarboxaldehyde, 99%
- CHEMBL2229528
- MFCD00216592
- AKOS015855708
- DTXSID50343151
- InChI=1/C6H4O2S/c7-3-5-1-2-6(4-8)9-5/h1-4
- AC-5193
- CS-W016463
- DB-005145
- XH0625
-
- MDL: MFCD00216592
- 인치: 1S/C6H4O2S/c7-3-5-1-2-6(4-8)9-5/h1-4H
- InChIKey: OTMRXENQDSQACG-UHFFFAOYSA-N
- 미소: O=CC1=CC=C(C=O)S1
계산된 속성
- 정밀분자량: 139.99300
- 동위원소 질량: 139.993
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 3
- 중원자 수량: 9
- 회전 가능한 화학 키 수량: 2
- 복잡도: 110
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 표면전하: 0
- 상호 변형 이기종 수량: 아무것도 아니야
- 소수점 매개변수 계산 참조값(XlogP): 1.2
- 토폴로지 분자 극성 표면적: 62.4
실험적 성질
- 색과 성상: Yellow to Brown Solid
- 밀도: 1.327 (estimate)
- 융해점: 115-117 °C (lit.)
- 비등점: 226.66°C (rough estimate)
- 플래시 포인트: 136.5°C
- 굴절률: 1.5300 (estimate)
- PSA: 62.38000
- LogP: 1.37310
- FEMA: 3184
- 용해성: 미확정
2,5-Thiophenedicarboxaldehyde 보안 정보
-
기호:
- 신호어:Warning
- 피해 선언: H315,H319,H335
- 경고성 성명: P261,P305+P351+P338
- 위험물 운송번호:NONH for all modes of transport
- WGK 독일:3
- 위험 범주 코드: 36/37/38
- 보안 지침: S26-S36
-
위험물 표지:
- 위험 용어:R36/37/38
- 저장 조건:2-8 °C
2,5-Thiophenedicarboxaldehyde 세관 데이터
- 세관 번호:2934999090
- 세관 데이터:
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2934999090개요:
293499090. 기타 잡환 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%
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요약:
293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%
2,5-Thiophenedicarboxaldehyde 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169004603-5g |
Thiophene-2,5-dicarbaldehyde |
932-95-6 | 97% | 5g |
$225.42 | 2023-08-31 | |
| Alichem | A169004603-10g |
Thiophene-2,5-dicarbaldehyde |
932-95-6 | 97% | 10g |
$340.93 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T122401-1g |
2,5-Thiophenedicarboxaldehyde |
932-95-6 | 95% | 1g |
¥416.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T122401-5g |
2,5-Thiophenedicarboxaldehyde |
932-95-6 | 95% | 5g |
¥1116.90 | 2023-09-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T19760-5g |
Thiophene-2,5-dicarbaldehyde |
932-95-6 | 95% | 5g |
¥601.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T19760-1g |
Thiophene-2,5-dicarbaldehyde |
932-95-6 | 1g |
¥336.0 | 2021-09-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T19760-250mg |
Thiophene-2,5-dicarbaldehyde |
932-95-6 | 250mg |
¥136.0 | 2021-09-03 | ||
| Chemenu | CM199924-25g |
Thiophene-2,5-dicarbaldehyde |
932-95-6 | 97% | 25g |
$423 | 2021-08-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T888374-5g |
2,5-Thiophenedicarboxaldehyde |
932-95-6 | 97% | 5g |
1,996.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 429880-1G |
2,5-Thiophenedicarboxaldehyde |
932-95-6 | 1g |
¥939.08 | 2023-12-06 |
2,5-Thiophenedicarboxaldehyde 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 15 min, -78 °C; 30 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C → rt
1.2 15 min, -78 °C; 30 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C → rt
참조
합성 방법 2
반응 조건
1.1 Reagents: Hydrochloric acid
참조
- Preparation of 2,5-thiophenedicarboxaldehyde, Bulletin of the Chemical Society of Japan, 1964, 37(8), 1197-1200
합성 방법 3
반응 조건
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ; 1 h, reflux
1.2 Solvents: Hexane ; 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Solvents: Hexane ; 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
참조
- Pi-Extended Ethynyl 21,23-Dithiaporphyrins: A Synthesis and Comparative Study of Electrochemical, Optical, and Self-Assembling Properties, Journal of Organic Chemistry, 2015, 80(19), 9401-9409
합성 방법 4
반응 조건
1.1 Reagents: Butyllithium Solvents: Pentane , Tetrahydrofuran ; -70 °C; 1 h, -70 °C
1.2 -70 °C; -70 °C → rt; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 -70 °C; -70 °C → rt; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
참조
- Optically rewritable transparent liquid crystal displays enabled by light-driven chiral fluorescent molecular switches, Advanced Materials (Weinheim, 2019, 31(10),
합성 방법 5
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 15 min, -78 °C; 1.5 h, -78 °C
1.2 -78 °C; -78 °C → rt; 30 min, rt
1.3 Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 3 h, rt
1.5 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 -78 °C; -78 °C → rt; 30 min, rt
1.3 Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 3 h, rt
1.5 Reagents: Sodium bicarbonate Solvents: Water ; rt
참조
- Selective Anionic Polymerization of 2,5-Divinylthiophene Derivatives, Macromolecules (Washington, 2021, 54(17), 8173-8181
합성 방법 6
반응 조건
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ; rt; 1.5 h, reflux
1.2 Solvents: Tetrahydrofuran ; 1.5 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, rt
1.2 Solvents: Tetrahydrofuran ; 1.5 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, rt
참조
- New core-substituted with electron-donating group 1,8-naphthalimides towards optoelectronic applications, Journal of Luminescence, 2015, 166, 22-39
합성 방법 7
반응 조건
1.1 Reagents: Lithium acetate , Manganese oxide (MnO2) Solvents: Dichloromethane ; 4 h, 25 °C
참조
- Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2·H2O Complex, Catalysts, 2021, 11(10),
합성 방법 8
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C → 0 °C
1.2 0 °C; 2 h, rt
1.3 Reagents: tert-Butyllithium Solvents: Pentane ; -78 °C; 5 min, -78 °C
1.4 -78 °C; overnight, rt
1.2 0 °C; 2 h, rt
1.3 Reagents: tert-Butyllithium Solvents: Pentane ; -78 °C; 5 min, -78 °C
1.4 -78 °C; overnight, rt
참조
- The synthesis of π-electron molecular rods with a thiophene or thieno[3,2-b]thiophene core unit and sulfur alligator clips, Tetrahedron Letters, 2013, 54(22), 2795-2798
합성 방법 9
합성 방법 10
합성 방법 11
합성 방법 12
반응 조건
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran , Hexane ; 1.5 h, 70 °C
1.2 Reagents: Hydrochloric acid ; 70 °C → rt; 0.5 h, rt
1.2 Reagents: Hydrochloric acid ; 70 °C → rt; 0.5 h, rt
참조
- Preparation of two-dimensional strong fluorescent polyaniline material with metal ion detection performance, China, , ,
합성 방법 13
합성 방법 14
반응 조건
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ; rt → 50 °C; 1 h, 50 °C
1.2 Solvents: Tetrahydrofuran ; rt → -40 °C; 10 min, -40 °C; -40 °C → rt; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Solvents: Tetrahydrofuran ; rt → -40 °C; 10 min, -40 °C; -40 °C → rt; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
참조
- Symmetric 32π (1.0.1.0.1.0.1) Core-Modified Heptaphyrins from Asymmetric Building Block, Organic Letters, 2021, 23(9), 3481-3485
합성 방법 15
반응 조건
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ; rt; 40 °C → reflux; 30 min, reflux
1.2 Solvents: Tetrahydrofuran ; reflux → -40 °C; 10 min, -40 °C; -40 °C → rt; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; -20 °C → -5 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; pH 6
1.2 Solvents: Tetrahydrofuran ; reflux → -40 °C; 10 min, -40 °C; -40 °C → rt; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; -20 °C → -5 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; pH 6
참조
- Organic electroluminescent elements containing thiophene-imidazol compounds, displays having them, and image sensors having them, Japan, , ,
합성 방법 16
합성 방법 17
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, rt; rt → -78 °C
1.2 1 h, -78 °C; 2 h, rt
1.3 Reagents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
1.2 1 h, -78 °C; 2 h, rt
1.3 Reagents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
참조
- Single- and two-photon excited fluorescence of a new thiophene derivative, Jinan Daxue Xuebao, 2004, 18(4), 350-352
합성 방법 18
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; rt; 1 h, rt
1.2 -78 °C; 2 h, -78 °C
1.3 Reagents: Water ; pH 7
1.2 -78 °C; 2 h, -78 °C
1.3 Reagents: Water ; pH 7
참조
- Linear and nonlinear luminescence properties of thiophene based materials, Journal of the Serbian Chemical Society, 2005, 70(2), 201-208
합성 방법 19
반응 조건
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ; 20 min, -30 °C
1.2 Reagents: Butyllithium ; -30 °C; 1 h, -30 °C; 1.5 h, reflux; 20 min, -30 °C
1.3 Solvents: Tetrahydrofuran ; 12 h, rt
1.2 Reagents: Butyllithium ; -30 °C; 1 h, -30 °C; 1.5 h, reflux; 20 min, -30 °C
1.3 Solvents: Tetrahydrofuran ; 12 h, rt
참조
- Preparation of photovoltaic bulk phase material based on rhodanine and application thereof in organic solar cell, China, , ,
합성 방법 20
2,5-Thiophenedicarboxaldehyde Raw materials
- Thiophene, 2-bromo-5-(diethoxymethyl)-
- Nitrone, α,α′-2,5-thiophenediylbis[N-[p-(dimethylamino)phenyl]-
- thiophene-2,5-diyldimethanol
- 2,5-Dibromothiophene
- 2-(2-Thienyl)-1,3-dioxolane
2,5-Thiophenedicarboxaldehyde Preparation Products
2,5-Thiophenedicarboxaldehyde 공급 업체
Amadis Chemical Company Limited
골드 회원
(CAS:932-95-6)2,5-Thiophenedicarboxaldehyde
주문 번호:A844510
인벤토리 상태:in Stock
재다:25g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 07:03
가격 ($):375.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
골드 회원
(CAS:932-95-6)2,5-Thiophenedicarboxaldehyde
주문 번호:sfd15918
인벤토리 상태:in Stock
재다:200kg
순결:99.9%
마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:37
가격 ($):discuss personally
Email:sales2@senfeida.com
2,5-Thiophenedicarboxaldehyde 관련 문헌
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
932-95-6 (2,5-Thiophenedicarboxaldehyde) 관련 제품
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- 3541-37-5(1-benzothiophene-2-carbaldehyde)
- 13679-70-4(5-Methyl-2-thiophenecarboxaldehyde)
- 98-03-3(Thiophene-2-carbaldehyde)
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